molecular formula C15H13ClO B079526 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone CAS No. 62006-19-3

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

Cat. No. B079526
CAS RN: 62006-19-3
M. Wt: 244.71 g/mol
InChI Key: PNUDBSZABWYHHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone involves multi-component reactions, often catalyzed by natural or synthetic agents. For example, a penta-substituted pyrrole derivative synthesis utilized natural hydroxyapatite as a catalyst in a one-pot four-component coupling reaction (Louroubi et al., 2019). Another approach involved chlorobenzene and chloroacetyl chloride under aluminum chloride catalysis to produce 2-chloro-1-(4-chlorophenyl) ethanone with an 87% yield, further elaborated to produce 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone (Li De-liang, 2010).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone and its derivatives. For example, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime reveals specific conformational details, including chair and half-chair conformations in the cyclohexane rings and an E conformation of the C=N bond (Jian-Qiang Zheng et al., 2014).

Chemical Reactions and Properties

Research has focused on the reactions of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone derivatives with various reagents to explore their chemical behavior and properties. For instance, the interaction of 1-chloro-4-(p-tolyloxy)benzene with 1-(4-hydrogy phenyl)-ethanone in the presence of a copper catalyst highlights the compound's reactivity and potential for forming heterocyclic structures (Hitesh Dave et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone derivatives are crucial for understanding their potential applications. Such properties are often determined through crystallographic and spectroscopic studies, providing essential data for further research and application development.

Chemical Properties Analysis

The chemical properties of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, including reactivity, stability, and potential for forming complexes with other molecules, are of significant interest. Studies employing computational chemistry and molecular docking have shed light on these properties, offering insights into the compound's interaction with biological molecules and potential for drug development (Jayasheela et al., 2018).

Scientific Research Applications

  • Molecular Structure Analysis : A study focused on the structural and vibrational analysis of a compound closely related to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone. This research provided insights into the molecular structure, vibrational spectra, and HOMO-LUMO analysis, contributing to a deeper understanding of such compounds (ShanaParveen et al., 2016).

  • Synthesis and Oxidation Studies : Another study explored the synthesis and oxidation of derivatives closely related to the compound . It highlights the potential use of these compounds in various chemical reactions and their characterization through spectroscopic techniques (Aiube et al., 2013).

  • Enantioselective Synthesis for Drug Intermediates : Research on the biotransformation of a similar compound by a bacterial strain demonstrated its potential in the enantioselective synthesis of chiral intermediates for antifungal agents, showcasing its application in pharmaceutical synthesis (Miao et al., 2019).

  • Novel Derivatives for Potential Applications : Studies have been conducted on synthesizing novel derivatives containing various functional groups. These studies contribute to the field of organic chemistry by expanding the range of available compounds for potential applications, including pharmaceuticals (Hessien et al., 2009).

  • Heterocyclic Compound Synthesis : There's research on the condensation of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone derivatives, leading to the synthesis of heterocyclic compounds, which have various applications in chemical and pharmaceutical industries (Moskvina et al., 2015).

  • Antimicrobial Studies : Some studies have looked into derivatives of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone for their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Dave et al., 2013).

properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUDBSZABWYHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462345
Record name 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

CAS RN

62006-19-3
Record name 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Arasavelli, GSV Raghava… - Heterocyclic …, 2017 - degruyter.com
Synthesis, characterization and biological activity of novel 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives are described. Aryl/heteroaryl esters were converted to …
Number of citations: 5 www.degruyter.com
AS Singh, N Mishra, D Kumar, VK Tiwari - ACS omega, 2017 - ACS Publications
A Lewis-acid-mediated ring cleavage of acylbenzotriazoles (RCOBt) followed by cyclization to corresponding benzoxazoles was achieved in good to excellent yields. The reaction was …
Number of citations: 26 pubs.acs.org

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